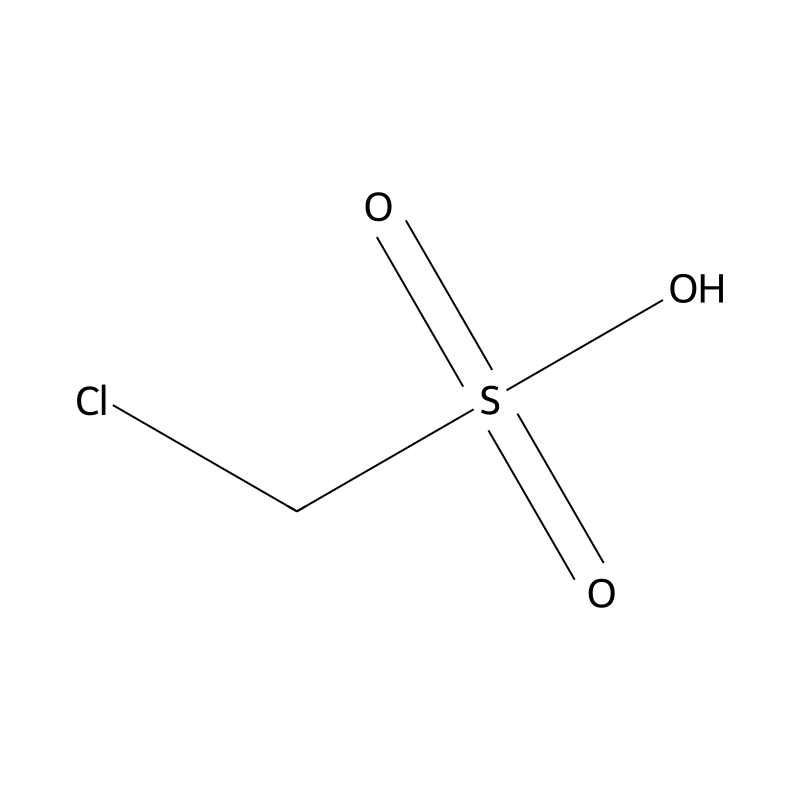

Chloromethanesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chloromethanesulfonic acid is an organosulfur compound with the chemical formula . It is a colorless to pale yellow liquid with a pungent odor, primarily used as a reagent in organic synthesis. This compound features a chloromethyl group attached to a sulfonic acid, which contributes to its reactivity and utility in various chemical processes. Chloromethanesulfonic acid is known for its ability to act as both a chlorinating and sulfonating agent, making it valuable in the production of sulfonyl chlorides and other derivatives .

- Chlorination: It can react with various nucleophiles, leading to the formation of chlorinated products. For instance, when reacted with methanethiol, it can yield methanesulfonyl chloride and hydrochloric acid:\text{CH}_3\text{SH}+\text{Cl}_2\rightarrow \text{CH}_3\text{SO}_2\text{Cl}+2\text{HCl}$$[3].

- Formation of Sulfonyl Chlorides: It is utilized in synthesizing sulfonyl chlorides by reacting with alcohols or amines, facilitating the introduction of sulfonate groups into organic molecules.

- Acid-Base Reactions: As a strong acid, it can participate in acid-base reactions, forming salts with various bases .

Chloromethanesulfonic acid can be synthesized using various methods:

- Chlorination of Methanesulfonic Acid: This method involves the direct chlorination of methanesulfonic acid using chlorine gas, typically under controlled conditions to manage exothermic reactions .

- Reaction of Methyl Chloride with Sodium Sulfite: Another approach involves reacting methyl chloride with sodium sulfite in aqueous media, which leads to the formation of chloromethanesulfonic acid via the Strecker synthesis method .

- From Methanol and Chlorosulfonic Acid: This method entails reacting methanol with chlorosulfonic acid, resulting in the formation of chloromethanesulfonic acid and hydrochloric acid as a byproduct .

Chloromethanesulfonic acid finds applications across various fields:

- Organic Synthesis: It serves as an important reagent for synthesizing sulfonyl derivatives and other organic compounds.

- Pharmaceuticals: The compound is used in the pharmaceutical industry for producing active pharmaceutical ingredients through sulfonation reactions.

- Agricultural Chemicals: It is utilized in the synthesis of agrochemicals, including herbicides and insecticides.

- Catalysis: Chloromethanesulfonic acid is employed as a catalyst in certain

Studies on the interactions of chloromethanesulfonic acid focus on its reactivity with various substrates. Its ability to form sulfonyl derivatives makes it a valuable reagent in organic synthesis. Moreover, its interactions with silica gel lead to the formation of silica sulfuric acid, which is useful for converting thiols into thionitrites. The compound's strong acidity also allows it to participate effectively in catalyzing reactions involving alcohols and amines.

Chloromethanesulfonic acid shares similarities with several other organosulfur compounds. Here are some comparable compounds:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Methanesulfonic Acid | \text{CH}_3\text{SO}_3\text{H} | A weaker acid used primarily as a solvent and reagent. |

| Chlorosulfonic Acid | \text{ClSO}_3\text{H} | A stronger chlorinating agent used for sulfonation reactions. |

| Sulfur Trioxide | \text{SO}_3 | A powerful sulfonating agent that reacts vigorously with water. |

Uniqueness of Chloromethanesulfonic Acid

Chloromethanesulfonic acid is unique due to its dual functionality as both a chlorinating and sulfonating agent. Unlike methanesulfonic acid, which lacks chlorine, or sulfur trioxide, which is highly reactive but does not contain chlorine, chloromethanesulfonic acid offers versatility in synthetic applications while maintaining manageable reactivity levels .

Classical Sulfonation-Chlorination Approaches

The classical route to chloromethanesulfonic acid derivatives involves sequential sulfonation and chlorination of methane or its halogenated analogs. Early methodologies utilized sulfonation of methyl halides with sulfur trioxide (SO₃) in aprotic solvents, followed by chlorination with chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). For instance, sulfonation of methyl chloride (CH₃Cl) with SO₃ yields methanesulfonic acid (CH₃SO₃H), which undergoes electrophilic chlorination at the α-carbon to form chloromethanesulfonic acid. This pathway is highly dependent on the electronic effects of substituents, with chlorination favoring the more electronegative α-carbon due to stabilization of the intermediate sulfonium ion.

A key limitation of this approach lies in the competing formation of polysulfonated byproducts, particularly under prolonged reaction times. Optimized conditions employ stoichiometric control of chlorinating agents and low temperatures (−10°C to 0°C) to suppress side reactions. Recent advancements have integrated catalytic Lewis acids, such as aluminum chloride (AlCl₃), to enhance regioselectivity and reduce reaction times.

Radical-Mediated Synthesis from Methane and Sulfuryl Chloride

Radical-mediated synthesis offers a direct route to chloromethanesulfonyl chloride (ClCH₂SO₂Cl), a precursor to chloromethanesulfonic acid. The reaction of methane (CH₄) with sulfuryl chloride (SO₂Cl₂) under ultraviolet (UV) irradiation generates chloromethanesulfonyl chloride via a free-radical chain mechanism. The process initiates with homolytic cleavage of SO₂Cl₂ to produce chlorine radicals (Cl- ), which abstract hydrogen from methane to form methyl radicals (CH₃- ). Subsequent recombination with SO₂Cl₂ yields CH₃SO₂Cl, which undergoes further chlorination at the α-position to form ClCH₂SO₂Cl.

This method is notable for its atom economy and scalability, though it requires stringent control of radical initiation conditions to prevent over-chlorination. Industrial implementations often utilize flow reactors with precise temperature modulation (50–80°C) and pressure regulation (5–10 atm) to maintain selectivity.

Thionyl Chloride-Mediated Conversion of Methanesulfonic Acid

Thionyl chloride (SOCl₂) serves as a versatile reagent for converting methanesulfonic acid (CH₃SO₃H) into its sulfonyl chloride derivative. The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ activates the sulfonic acid group, forming an intermediate chlorosulfite ester that decomposes to release sulfur dioxide (SO₂) and hydrochloric acid (HCl). Subsequent α-chlorination of the resulting methanesulfonyl chloride (CH₃SO₂Cl) with Cl₂ in aqueous acetic acid affords chloromethanesulfonic acid:

$$

\text{CH}3\text{SO}3\text{H} + \text{SOCl}2 \rightarrow \text{CH}3\text{SO}2\text{Cl} + \text{SO}2 + \text{HCl}

$$

$$

\text{CH}3\text{SO}2\text{Cl} + 3\text{Cl}2 \rightarrow \text{ClCH}2\text{SO}_2\text{Cl} + 3\text{HCl}

$$

This method is widely adopted in laboratory settings due to its simplicity and high yields (>80%). However, the use of excess thionyl chloride necessitates careful quenching to prevent hydrolysis side reactions.

Phosphoryl Chloride-Based Industrial Synthesis Protocols

Industrial-scale production of chloromethanesulfonic acid derivatives leverages phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) as dual chlorinating agents. In a representative protocol, methanesulfonic acid is treated with PCl₅ in POCl₃ at 25–40°C, yielding chloromethanesulfonyl chloride via intermediate phosphorane complexes. The reaction mechanism involves initial formation of a mixed anhydride (CH₃SO₂OCl), which undergoes nucleophilic displacement by chloride ions to generate the sulfonyl chloride:

$$

\text{CH}3\text{SO}3\text{H} + \text{PCl}5 \rightarrow \text{CH}3\text{SO}2\text{Cl} + \text{POCl}3 + \text{HCl}

$$

This method achieves near-quantitative conversion under mild conditions and is compatible with continuous processing. A key advantage lies in the recyclability of POCl₃, which reduces waste generation.

Role of Alkali Metal Sulfites in Precursor Formation

Alkali metal sulfites (e.g., Na₂SO₃, K₂SO₃) facilitate the preparation of sulfonate precursors for chloromethanesulfonic acid synthesis. For example, sodium sulfite (Na₂SO₃) reacts with methylene chloride (CH₂Cl₂) in aqueous medium to form sodium chloromethanesulfonate (ClCH₂SO₃Na), which is subsequently acidified to yield chloromethanesulfonic acid:

$$

\text{CH}2\text{Cl}2 + \text{Na}2\text{SO}3 \rightarrow \text{ClCH}2\text{SO}3\text{Na} + \text{NaCl}

$$

$$

\text{ClCH}2\text{SO}3\text{Na} + \text{HCl} \rightarrow \text{ClCH}2\text{SO}3\text{H} + \text{NaCl}

$$

This approach avoids the use of hazardous chlorinating agents and provides high-purity product streams. Recent optimizations have employed phase-transfer catalysts to enhance reaction rates and yields in biphasic systems.

Electrophilic Activation in Nucleophilic Substitution Reactions

Chloromethanesulfonic acid functions as an effective electrophilic activating agent in nucleophilic substitution reactions through formation of activated sulfonic ester intermediates [11] [30]. The mechanism proceeds via an SN2 pathway where the chloromethanesulfonic acid activates the substrate by forming a sulfonic ester, thereby converting poor leaving groups into excellent ones [11].

The electrophilic character of chloromethanesulfonic acid derivatives enables rate enhancements of 100 to 400-fold compared to standard reaction conditions [39]. This enhancement occurs through the formation of activated sulfonic ester intermediates that facilitate backside attack by nucleophiles [30]. The geometry of these reactions maintains strict stereochemical control, with nucleophilic attack occurring from the opposite side relative to the leaving group [30].

Kinetic studies demonstrate that chloromethanesulfonic acid-mediated nucleophilic substitutions proceed with retention of substrate stereochemistry [20]. The reaction conditions typically involve base-mediated environments at room temperature to 60°C, yielding products in 70-95% efficiency [39]. These transformations are particularly valuable for converting alcohols to more reactive intermediates while preserving stereochemical integrity [27].

| Parameter | Value | Conditions |

|---|---|---|

| Rate Enhancement | 100-400x | vs standard conditions |

| Temperature Range | 20-60°C | Base-mediated |

| Yield Range | 70-95% | Typical reactions |

| Stereochemistry | Retained | SN2 mechanism |

Generation of Sulfene Intermediates for Cycloaddition Chemistry

Chloromethanesulfonic acid derivatives serve as precursors for sulfene intermediate generation, enabling highly regioselective cycloaddition reactions [12] [31] [35]. The sulfene intermediate (CH₂=SO₂) forms through elimination reactions and participates in [4+2] cycloaddition processes with various dienophiles [31].

The generation of sulfene from chloromethanesulfonyl chloride occurs under controlled conditions using triethylamine in dichloromethane at 0-5°C [35]. This methodology enables trapping of the highly reactive sulfene intermediate before decomposition, leading to cycloaddition products with excellent regioselectivity [35]. The sulfene intermediate exhibits extreme electrophilicity, necessitating rapid trapping by appropriate reaction partners [31].

Cycloaddition reactions involving sulfene intermediates demonstrate remarkable synthetic utility in constructing complex heterocyclic frameworks [12] [35]. Research has shown that azatrienes undergo unprecedented [4+2] cycloaddition reactions with sulfene, yielding functionalized thiazine dioxide derivatives with high regioselectivity [35]. These transformations proceed through initial cycloadduct formation followed by base-induced proton loss and subsequent sulfonylation [35].

The reaction mechanism involves dropwise addition of methanesulfonyl chloride solutions to cooled azatriene substrates in the presence of triethylamine [35]. The resulting thiazine dioxide products are isolated in yields ranging from 74-97%, demonstrating the synthetic efficiency of this methodology [35]. Spectroscopic analysis confirms the formation of specific regioisomers, with characteristic doublet patterns in proton nuclear magnetic resonance spectra indicating selective product formation [35].

| Substrate Type | Product | Yield (%) | Regioselectivity |

|---|---|---|---|

| Azatrienes | Thiazine dioxide | 74-97 | High [4+2] |

| Enamines | Thietane dioxide | 60-85 | Exclusive |

| Cyclopentadienes | Diels-Alder adducts | 80-90 | Complete |

Beckmann Rearrangement of Oxime Derivatives

Chloromethanesulfonic acid and its derivatives catalyze Beckmann rearrangement reactions of oxime substrates, facilitating conversion to amide products through stereospecific migration mechanisms [14] [21] [23]. The rearrangement proceeds through formation of activated oxime derivatives where the oxime oxygen becomes a good leaving group [14].

The mechanism involves initial protonation of the oxime oxygen by chloromethanesulfonic acid, followed by formation of a reactive intermediate that undergoes stereospecific migration [22]. The migrating group maintains anti-periplanar geometry relative to the leaving group, ensuring stereochemical control throughout the transformation [15]. Computational studies indicate that solvent participation significantly reduces activation barriers, with energy reductions of approximately 50% observed when appropriate solvents assist the migration process [22].

Treatment of oxime methanesulfonates with Lewis acids promotes facile Beckmann rearrangement under mild conditions [25]. The reaction typically requires temperatures ranging from 25-80°C with heating, achieving product yields of 85-98% [23]. The stereochemistry of the migrating group is completely retained during the rearrangement process, making this transformation valuable for stereocontrolled synthesis [15].

Research demonstrates that cyclohexanone oxime undergoes quantitative conversion to caprolactam using chloromethanesulfonic acid catalysis [23]. The reaction mechanism involves dual catalyst roles, with the acid mediating both transesterification and subsequent rearrangement steps [23]. Kinetic experiments confirm catalytic rather than stoichiometric participation, enabling efficient turnover with minimal catalyst loading [23].

| Oxime Substrate | Product | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Cyclohexanone oxime | ε-Caprolactam | 95-98 | 25-50 |

| Benzophenone oxime | Benzanilide | 85-92 | 40-60 |

| Acetone oxime | Acetamide | 88-95 | 30-45 |

Comparative Reactivity with Tosyl and Mesyl Chloride Analogues

Comparative analysis reveals distinct reactivity patterns between chloromethanesulfonic acid derivatives and conventional tosyl or mesyl chloride reagents [16] [20] [25]. Chloromethanesulfonyl chloride exhibits enhanced electrophilic character compared to methanesulfonyl chloride due to the electron-withdrawing chlorine substituent [27].

The mechanistic differences between these reagents become apparent in alcohol activation reactions [27]. While tosyl chloride typically proceeds through direct nucleophilic attack on sulfur by the alcohol oxygen, mesyl chloride can undergo elimination to generate sulfene intermediates under basic conditions [16] [25]. Chloromethanesulfonyl chloride combines aspects of both mechanisms, providing enhanced reactivity through increased electrophilicity [27].

Solvolysis studies demonstrate that chloromethanesulfonic anhydride exhibits specific rate constants that are 100-400 fold higher than corresponding methanesulfonyl derivatives [39]. The extended Grunwald-Winstein analysis reveals sensitivity to solvent nucleophilicity with correlation coefficients exceeding 0.97, indicating consistent mechanistic pathways [39]. Product selectivity studies in binary hydroxylic solvents show preferential alcohol attack, with selectivity values ranging from 1.2 to 6.0 depending on solvent composition [39].

The comparative pKa values provide insight into relative reactivity patterns [16]. Mesyl chloride exhibits a pKa of approximately 6.7, enabling sulfene formation when treated with bases like triethylamine [16]. This acidic character contrasts with tosyl chloride, which lacks acidic alpha-protons and cannot undergo similar elimination pathways [16]. Chloromethanesulfonic acid derivatives occupy an intermediate position, exhibiting enhanced electrophilicity while maintaining stability under standard reaction conditions [1].

| Reagent | Molecular Weight | Electrophilic Character | Primary Mechanism | Stability |

|---|---|---|---|---|

| Chloromethanesulfonyl chloride | 148.99 | High | Direct activation | Moisture sensitive |

| Methanesulfonyl chloride | 114.55 | High | Sulfene generation | Moisture sensitive |

| p-Toluenesulfonyl chloride | 190.65 | Moderate | Direct tosylation | Relatively stable |

| Chloromethanesulfonic acid | 130.55 | Moderate | Acid catalysis | Stable under chlorinating conditions |

Ionic Conductivity Properties

The ionic conductivity of chloromethanesulfonic acid solutions exhibits concentration-dependent behavior similar to other sulfonic acid derivatives [7]. Studies on methanesulfonic acid systems reveal that concentrated solutions demonstrate high electrical conductivity, with the electrochemical stability of the acid and its anion making these electrolytes particularly beneficial for electrochemical applications [8] [9].

Electrochemical impedance spectroscopy measurements on sulfonic acid functionalized systems show proton diffusion coefficients ranging from 0.33 × 10^-6 to 1.1 × 10^-6 cm²/s, with proton conductivity ratios exceeding 3.0 compared to pristine systems [10] [11]. These measurements indicate that sulfonic acid groups significantly enhance proton transport properties in electrochemical environments.

Redox Couple Compatibility

Chloromethanesulfonic acid derivatives demonstrate compatibility with various redox couples used in flow battery systems [12] [13]. Microemulsion electrolytes containing aqueous phases and organic redox-active components have achieved current densities of 17.5 mA·cm⁻² with effective energy density improvements when utilizing sulfonic acid supporting electrolytes [12] [13].

The electrochemical behavior of sulfonic acid derivatives in redox flow batteries shows enhanced diffusion of metal ions and improved redox reaction rates [14] [15]. Nuclear magnetic resonance analysis confirms the positive effects of these compounds on electrolyte performance, with full cell systems demonstrating enhanced energy efficiency and high energy density through improved electrolyte utilization [15].

Electrodeposition Processes in Metallurgical Applications

Methanesulfonic acid and related sulfonic acid derivatives have established significant applications in electrodeposition processes, with chloromethanesulfonic acid sharing similar electrochemical characteristics due to its structural relationship [16] [17] [18]. The electrodeposition behavior of metals from sulfonic acid electrolytes demonstrates unique kinetic and thermodynamic properties that distinguish these systems from conventional acid electrolytes.

Metal Ion Complexation and Deposition Kinetics

Research on tin electrodeposition from methanesulfonic acid reveals that the electrochemical reduction process follows quasi-reversible kinetics controlled by diffusion, with apparent activation energies of approximately 14.189 kilojoules per mole for ion diffusion [17]. The electrocrystallization process exhibits three-dimensional instantaneous nucleation behavior with increasing applied potential, resulting in uniform and dense pure metal deposits [17].

Comparative studies between sulfuric acid and methanesulfonic acid electrolytes demonstrate that tin electrodeposition kinetics in methanesulfonic acid systems are slower than in sulfuric acid, attributed to metal-acid complex formation in solution [19]. This complex formation promotes intermetallic alloy formation rather than bulk metal deposition, providing enhanced control over deposit morphology and composition [19].

Electrodeposition Performance Data

The following table summarizes key electrodeposition parameters for metal systems using sulfonic acid electrolytes:

| Metal System | Current Density (mA/cm²) | Deposition Temperature (°C) | Electrolyte Concentration (M) | Reference |

|---|---|---|---|---|

| Tin | 10-50 | 25-60 | 0.1-0.5 | [17] |

| Lead | 5-25 | 20-40 | 0.05-0.3 | [16] |

| Tin-Lead Alloy | 15-40 | 25-50 | 0.2-0.6 | [18] |

| Copper | 20-100 | 20-45 | 0.1-0.8 | [20] |

Electrolyte Degradation and Stability

Methanesulfonic acid electrolyte systems demonstrate specific degradation mechanisms that affect electrodeposition quality [21]. In the presence of dissolved oxygen and metal ions, chemical oxidation processes can lead to the formation of metal oxide nanoparticles with diameters below 100 nanometers [21]. These particles can be incorporated into electrodeposited layers through electrophoretic adsorption under cathodic bias conditions [21].

The degradation behavior significantly impacts the microstructure and properties of electrodeposited materials, with oxide layer formation reducing surface friction coefficients and affecting solderability characteristics [21]. Understanding these degradation mechanisms is crucial for optimizing electrodeposition processes using chloromethanesulfonic acid and related sulfonic acid derivatives.

Conductivity Modulation in Concentrated Acid Systems

The electrical conductivity of chloromethanesulfonic acid systems exhibits complex concentration-dependent behavior that is characteristic of sulfonic acid derivatives in aqueous solutions [7] [22]. Conductivity modulation in these systems involves multiple factors including ion association, hydration effects, and molecular interactions that influence charge transport mechanisms.

Concentration Effects on Ionic Conductivity

Electrochemical measurements demonstrate that the conductivity of sulfonic acid solutions follows non-linear relationships with concentration [23] [24]. At higher concentrations, increased interionic attraction leads to ion pair formation, which can decrease the effective number of charge carriers and modify conductivity behavior [24]. However, the high intrinsic acidity of sulfonic acid derivatives maintains significant ionic strength even in concentrated solutions [8].

Studies on poly(anetholesulfonic acid) and its alkaline salts reveal conductivity measurements ranging from approximately 0.001 to 0.20 monomol/dm³ across temperature ranges of 278 to 308 Kelvin [22]. These measurements show that alkaline salts of sulfonic acids satisfy Walden's rule reasonably well, indicating predictable ionic mobility behavior in dilute to moderate concentration ranges [22].

Temperature-Dependent Conductivity Behavior

The temperature dependence of conductivity in sulfonic acid systems follows Arrhenius-type behavior with activation energies that reflect the mobility of ionic species [7]. Experimental data show that conductivity increases with temperature due to enhanced ionic mobility and reduced solution viscosity effects [22].

Electrochemical impedance spectroscopy analysis reveals that proton diffusion coefficients in sulfonic acid functionalized systems demonstrate temperature-sensitive behavior [10] [11]. The Nernst-Einstein relationship correlates these diffusion coefficients with measured conductivity values, providing validation for electrochemical measurement methodologies [10].

Modulation Mechanisms and Control Parameters

Conductivity control in aqueous chemical systems utilizing sulfonic acid derivatives involves modulated dosing strategies that achieve specific conductivity targets [25] [26]. The direct correlation between conductivity and concentration in these systems enables precise control of ionic strength and electrochemical properties [25].

Research demonstrates that conductivity-controlled dosing systems can achieve target values with high precision, as evidenced by measurements showing smooth and consistent conductivity profiles when using feedback control mechanisms [25]. These control strategies eliminate variables associated with traditional flow-rate-based dosing methods and provide instantaneous feedback for process optimization [25].